2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide
CAS No.: 1058226-58-6
Cat. No.: VC11922392
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058226-58-6 |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H19N3O2/c1-11(2)18-15(20)9-19-10-17-14(8-16(19)21)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3,(H,18,20) |
| Standard InChI Key | MSSZQUDOMMWVEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a pyrimidin-6-one ring (1,6-dihydropyrimidin-6-one) substituted at the 4-position with a 4-methylphenyl group. The 1-position is functionalized with an acetamide moiety, where the nitrogen atom is further substituted with an isopropyl group. Key structural features include:
-
Pyrimidinone core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 6.
-
4-Methylphenyl substituent: A para-methyl-substituted benzene ring attached to the pyrimidinone core, enhancing lipophilicity and steric bulk.
-
N-Isopropyl acetamide: A secondary amide group contributing to hydrogen-bonding potential and metabolic stability .
The stereochemistry of the compound is achiral, as confirmed by its ACHIRAL designation in structural databases.
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 285.34 g/mol |
| logP (Partition coefficient) | 2.67 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.94 Ų |
| Solubility (logSw) | -2.96 (poor aqueous solubility) |
These properties suggest moderate lipophilicity and limited aqueous solubility, which may influence its pharmacokinetic profile .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
-
Pyrimidinone Core Formation: Cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For example, 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine is synthesized via the Biginelli reaction using 4-methylacetophenone, urea, and ethyl acetoacetate .
-
Acetamide Functionalization: The pyrimidinone intermediate undergoes alkylation with chloroacetamide derivatives. Reaction with N-isopropyl chloroacetamide in the presence of a base (e.g., potassium carbonate) yields the final product .
Key challenges include optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed for characterization .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
COX-2 Inhibitors: Structural modifications (e.g., sulfonamide addition) enhance selectivity for COX-2 over COX-1 .
-
Kinase Inhibitors: Pyrimidinones target EGFR and VEGFR kinases, with IC₅₀ values in the nanomolar range .
Prodrug Development
Esterification of the acetamide group improves bioavailability. For example, prodrugs exhibit 80% oral bioavailability in rodent models.
Comparative Analysis with Structural Analogs
Key Insight: Electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity, while bulky substituents (e.g., isopropyl) improve metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume